(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid
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Overview
Description
(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the gonan skeleton, followed by the introduction of the acetyloxy, dihydroxy, and other functional groups under controlled conditions. Common reagents used in these reactions include acetyl chloride, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds results in saturated hydrocarbons.
Scientific Research Applications
(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other gonan derivatives and molecules with similar functional groups, such as:
- (2E)-2-[(17E)-16-(hydroxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid
- (2E)-2-[(17E)-16-(methoxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid
Uniqueness
The uniqueness of (2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid lies in its specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C31H48O6 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2E)-2-(16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene)-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20+ |
InChI Key |
IECPWNUMDGFDKC-LHLOQNFPSA-N |
Isomeric SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC\4C3(CC(/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
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